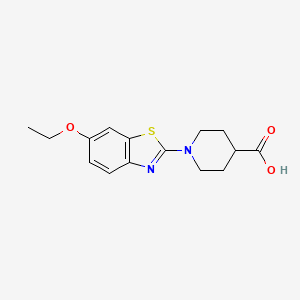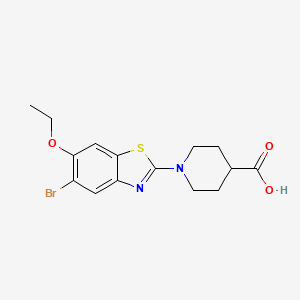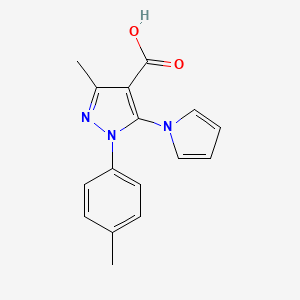![molecular formula C12H11N3O2 B7876885 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one](/img/structure/B7876885.png)
9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one is a heterocyclic compound with a complex molecular structure that draws interest due to its potential applications in various scientific fields. It features a triazinoindole core, which is known for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. The most common method includes:
Starting Materials: Often involves indole derivatives and triazine-based compounds.
Reagents: Methanol and methylating agents are frequently used.
Catalysts: Acidic catalysts to facilitate the cyclization process.
Conditions: Generally performed under reflux conditions with precise temperature control.
Industrial Production Methods: Industrial-scale synthesis requires optimized conditions to ensure high yield and purity:
Batch or Continuous Flow Processes: Depending on the required scale.
Advanced Catalysis: Utilizing specific catalytic systems to enhance reaction efficiency.
Purification: Involves crystallization and chromatography techniques to achieve desired purity levels.
化学反応の分析
Types of Reactions
Oxidation: Can be oxidized to form various derivatives, enhancing its chemical versatility.
Reduction: Reduction reactions can modify the molecular structure, affecting its chemical properties.
Substitution: Undergoes substitution reactions, often involving halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Uses reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Typically involves hydrogenation using palladium on carbon (Pd/C) or similar catalysts.
Substitution: Common reagents include alkyl halides and halogenating agents.
Major Products Formed: These reactions yield a variety of derivatives that can be tailored for specific applications in medicinal chemistry and material sciences.
科学的研究の応用
9-Methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one finds extensive use in several fields:
Chemistry: Utilized as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent, especially in cancer therapy due to its ability to interact with biological targets.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
作用機序
When compared to other similar compounds, 9-methoxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one exhibits unique properties:
Structural Uniqueness: The presence of a methoxy group and the specific arrangement of the triazinoindole core distinguish it from analogs.
Chemical Reactivity: Shows distinct reactivity patterns compared to other triazinoindole derivatives.
類似化合物との比較
9-Hydroxy-4-methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
9-Methoxy-4-ethyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
4-Methyl[1,2,4]triazino[4,5-a]indol-1(2H)-one
特性
IUPAC Name |
9-methoxy-4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-7-13-14-12(16)10-6-8-9(15(7)10)4-3-5-11(8)17-2/h3-6H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGMTLTWBZSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C2=CC3=C(N12)C=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
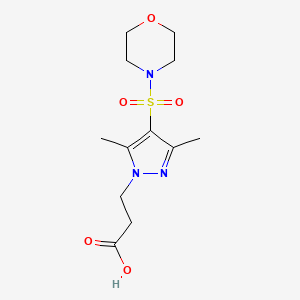
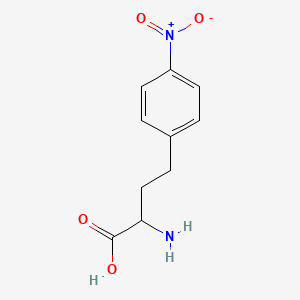
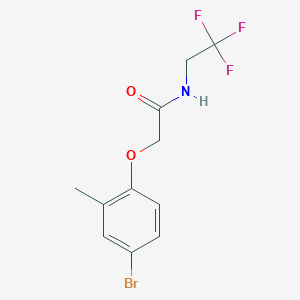
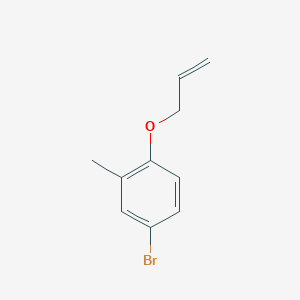
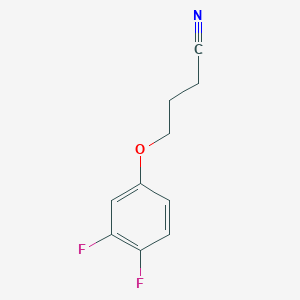
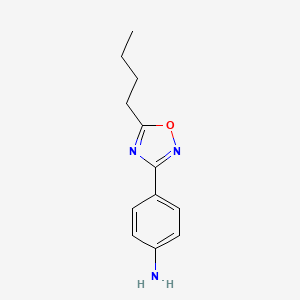
![3-[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7876838.png)
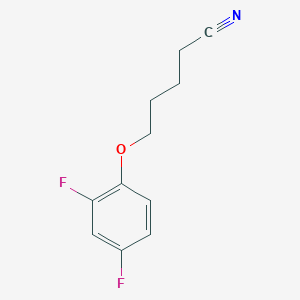
![8-Methoxy-4-methylfuro[3,2-c]quinoline-2-carboxylic acid](/img/structure/B7876852.png)
![ethyl 1-[5-(2-formyl-1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylate](/img/structure/B7876858.png)
![1-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxylic acid](/img/structure/B7876866.png)
